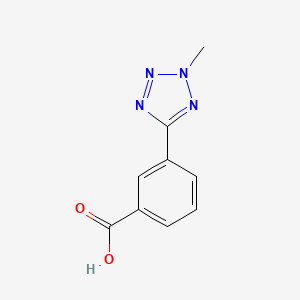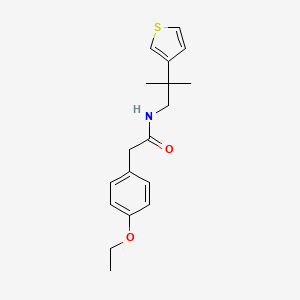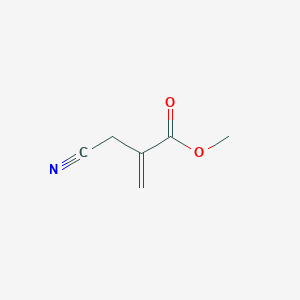
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine, also known as TFEC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral amine with a cyclohexane ring and a trifluoroethyl group attached to the amine. The compound has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science.
Applications De Recherche Scientifique
Catalytic Activity in Synthesis
One significant application of related cyclohexane derivatives is in catalysis, particularly in the synthesis of nitrogen-containing heterocycles. For instance, a stable spirocyclic (alkyl)(amino)carbene, derived from a precursor similar in structure to "(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine," demonstrated efficiency as a ligand for transition metal-based catalysts. This was exemplified in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, facilitating the synthesis of 1,2-dihydroquinoline derivatives and related compounds (Xiaoming Zeng et al., 2009).
Transfer Hydrogenation
Cyclohexane derivatives have also found utility in transfer hydrogenation processes. For example, cyclohexa-1,4-dienes, closely related in structure to the subject compound, have been employed as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation. This method proved effective for the unprecedented transfer hydrogenation of structurally and electronically unbiased alkenes, highlighting the versatility of cyclohexane-based compounds in synthetic chemistry (I. Chatterjee & M. Oestreich, 2016).
Organocatalysis and Asymmetric Synthesis
Derivatives of "(1R,2R)-cyclohexane-1,2-diamine" have been synthesized and used as asymmetric ligands and organocatalysts. These compounds facilitated the synthesis of alcohols through organocatalytic processes, demonstrating the potential of cyclohexane derivatives in asymmetric synthesis and organocatalysis (Alexey A Tsygankov et al., 2016).
Radical Transfer Hydroamination
In radical chemistry, cyclohexadiene derivatives have been utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process, facilitated by polarity reversal catalysis, achieves good yields and excellent anti-Markovnikov selectivity. The method demonstrates the role of cyclohexane derivatives in enabling selective radical transformations (Joyram Guin et al., 2007).
Sensing and Optical Properties
Cyclohexane derivatives have also been explored in the development of novel sensing devices. For example, Eu(III) complexes with cyclohexane-based ligands have shown potential in sensing applications, where the optical response produced by NO3(−) coordination in these complexes could be utilized for sensing purposes (F. Piccinelli et al., 2015).
Propriétés
IUPAC Name |
(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUQSKKRQJAQFI-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)

![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)



![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)